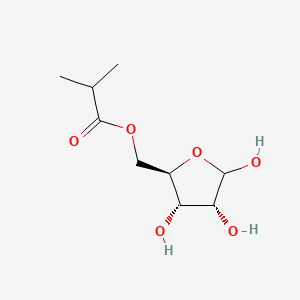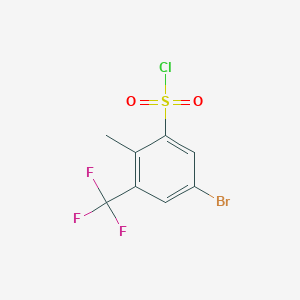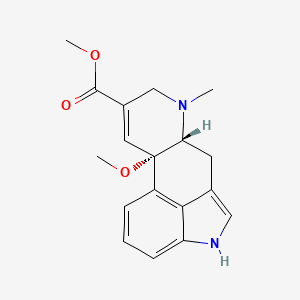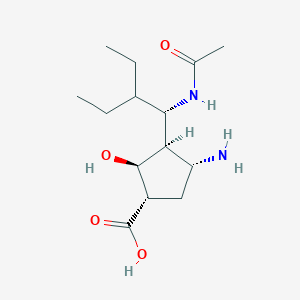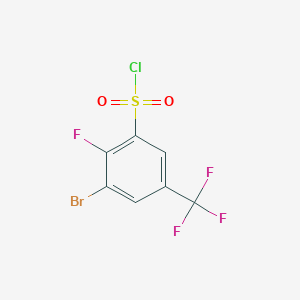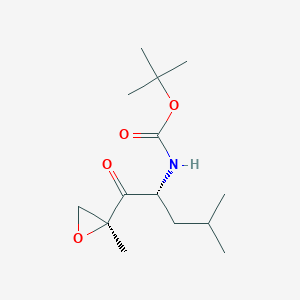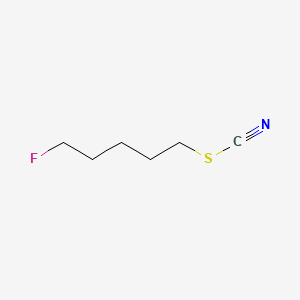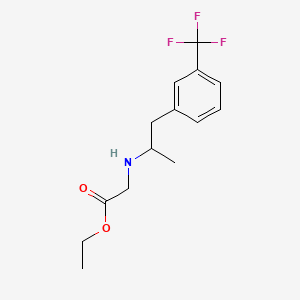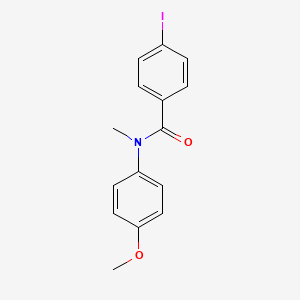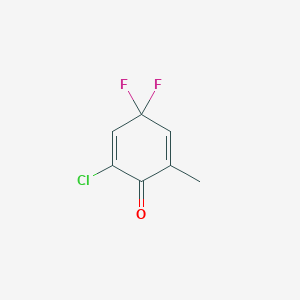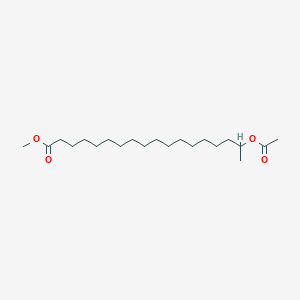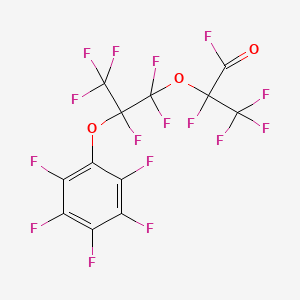
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to degradation. This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride typically involves the reaction of hexafluoropropene oxide with pentafluorophenol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and advanced purification techniques. The process begins with the synthesis of intermediate compounds, which are then subjected to further reactions to obtain the final product. The use of continuous flow reactors and automated systems ensures consistent quality and high production efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized and reduced forms of the compound .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of other fluorinated compounds.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound contribute to its high reactivity and stability, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(trifluoromethyl)-3,6-dioxaundecafluorononanoyl Fluoride
- Hexafluoropropene oxide trimer
- 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
Compared to similar compounds, 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(pentafluorophenoxy)propoxy)propionyl fluoride is unique due to its specific arrangement of fluorine atoms and the presence of the pentafluorophenoxy group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
25711-77-7 |
|---|---|
Molecular Formula |
C12F16O3 |
Molecular Weight |
496.10 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(2,3,4,5,6-pentafluorophenoxy)propoxy]propanoyl fluoride |
InChI |
InChI=1S/C12F16O3/c13-1-2(14)4(16)6(5(17)3(1)15)30-9(20,11(24,25)26)12(27,28)31-8(19,7(18)29)10(21,22)23 |
InChI Key |
BTMPGBKXGNLFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(C(OC(C(=O)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


